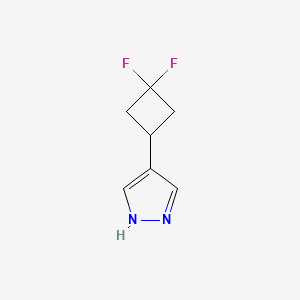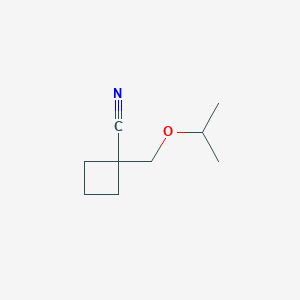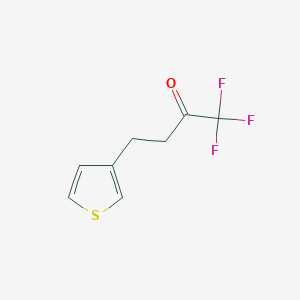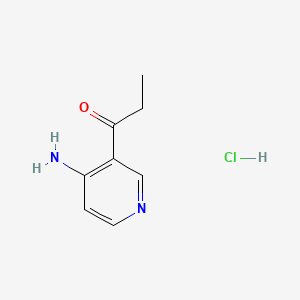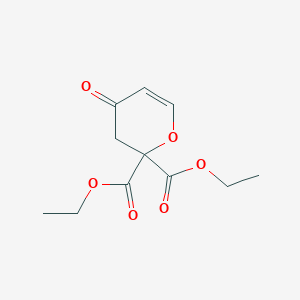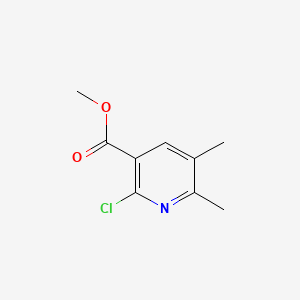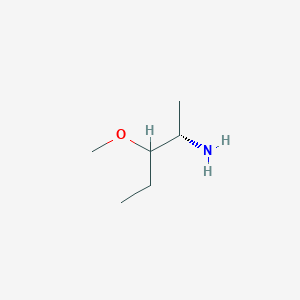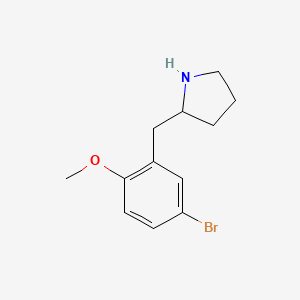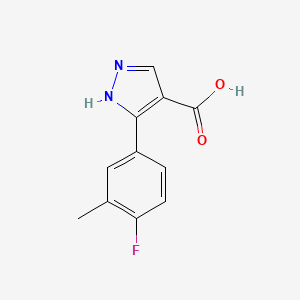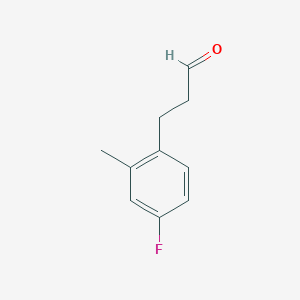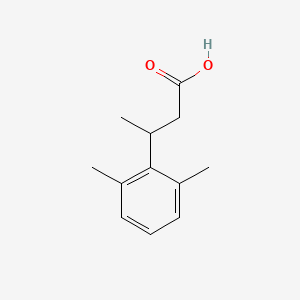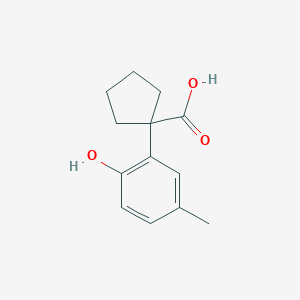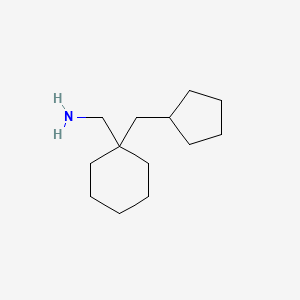
(1-(Cyclopentylmethyl)cyclohexyl)methanamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(1-(Cyclopentylmethyl)cyclohexyl)methanamine is an organic compound with the molecular formula C13H25N and a molecular weight of 195.34 g/mol . This compound is characterized by a cyclohexyl ring substituted with a cyclopentylmethyl group and a methanamine group. It is used in various chemical and industrial applications due to its unique structural properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (1-(Cyclopentylmethyl)cyclohexyl)methanamine typically involves the reaction of cyclohexylmethylamine with cyclopentylmethyl chloride under basic conditions. The reaction is carried out in an organic solvent such as dichloromethane or toluene, with a base like sodium hydroxide or potassium carbonate to neutralize the hydrochloric acid formed during the reaction .
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the product .
Análisis De Reacciones Químicas
Types of Reactions
(1-(Cyclopentylmethyl)cyclohexyl)methanamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride to produce amines or alcohols.
Substitution: Nucleophilic substitution reactions can occur with halides or other electrophiles to form substituted derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Ketones or carboxylic acids.
Reduction: Amines or alcohols.
Substitution: Substituted amines or other derivatives.
Aplicaciones Científicas De Investigación
(1-(Cyclopentylmethyl)cyclohexyl)methanamine has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with various biomolecules.
Medicine: Explored for its potential therapeutic properties, including its use as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of (1-(Cyclopentylmethyl)cyclohexyl)methanamine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an agonist or antagonist, modulating the activity of these targets and influencing various biochemical pathways. Detailed studies on its binding affinity and molecular interactions are essential to understand its effects .
Comparación Con Compuestos Similares
Similar Compounds
Cyclohexanemethanamine: Similar structure but lacks the cyclopentylmethyl group.
Cyclopentylmethylamine: Contains the cyclopentylmethyl group but lacks the cyclohexyl ring.
Cycloheptylmethylamine: Similar structure with a seven-membered ring instead of a six-membered ring.
Uniqueness
(1-(Cyclopentylmethyl)cyclohexyl)methanamine is unique due to the presence of both cyclohexyl and cyclopentylmethyl groups, which confer distinct steric and electronic properties. These features make it a valuable compound for various synthetic and research applications .
Propiedades
Fórmula molecular |
C13H25N |
|---|---|
Peso molecular |
195.34 g/mol |
Nombre IUPAC |
[1-(cyclopentylmethyl)cyclohexyl]methanamine |
InChI |
InChI=1S/C13H25N/c14-11-13(8-4-1-5-9-13)10-12-6-2-3-7-12/h12H,1-11,14H2 |
Clave InChI |
MUPXMKUCMPESDT-UHFFFAOYSA-N |
SMILES canónico |
C1CCC(CC1)(CC2CCCC2)CN |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


